molecular formula C14H10Cl2O3 B1672494 Fenclofenac CAS No. 34645-84-6

Fenclofenac

Cat. No. B1672494
CAS RN: 34645-84-6
M. Wt: 297.1 g/mol
InChI Key: IDKAXRLETRCXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenclofenac is a nonsteroidal anti-inflammatory drug (NSAID) that was previously used in rheumatism . It has mild immunosuppressive effects and may displace thyroid hormone from its binding protein .


Synthesis Analysis

Fenclofenac can be synthesized using a convenient approach that reduces the reaction time from 5 days to 1.5 hours, improving the total yield from 31% to 52% .


Molecular Structure Analysis

The molecular formula of Fenclofenac is C14H10Cl2O3 . It has a molecular weight of 297.1 g/mol . The IUPAC name is 2-[2-(2,4-dichlorophenoxy)phenyl]acetic acid .


Chemical Reactions Analysis

Fenclofenac, like other NSAIDs, inhibits the synthesis of prostaglandins by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) with relative equipotency .


Physical And Chemical Properties Analysis

Fenclofenac has a density of 1.4±0.1 g/cm3, a boiling point of 406.9±45.0 °C at 760 mmHg, and a flash point of 199.9±28.7 °C . It has a molar refractivity of 73.6±0.3 cm3, and a molar volume of 211.4±3.0 cm3 .

Scientific Research Applications

Antirheumatic Activity

Fenclofenac has been demonstrated to have significant antirheumatic effects. In a study by Berry et al. (1980), it was shown that Fenclofenac improved clinical parameters such as the articular index, morning stiffness, ring sizes, and grip strength over a 6-month period in patients with rheumatic conditions. It also positively influenced laboratory measurements like C-reactive protein, IgG, and rheumatoid factor levels (Berry et al., 1980).

Methodology of Clinical Research

A comprehensive clinical research program initiated in 1974 by Tudor et al. (1977) developed along classical lines, involving initial open pilot studies and subsequent double-blind studies. This program aimed to define the therapeutic dose range of Fenclofenac, particularly in chronic rheumatological conditions (Tudor et al., 1977).

Pharmacology and Toxicology

The pharmacology and toxicology of Fenclofenac, including its anti-inflammatory properties combined with low gastrointestinal toxicity, were reviewed by Atkinson et al. (1977). These properties indicated potential clinical utility (Atkinson et al., 1977).

Effect on Thyroid Function

Studies have also explored the effect of Fenclofenac on thyroid function. Ratcliffe et al. (1980) found that clinically euthyroid patients on Fenclofenac showed abnormal patterns of serum thyroid function tests, indicating the drug's influence on thyroid hormone binding to carrier proteins (Ratcliffe et al., 1980).

Immunological Effects

Spiers et al. (1988) investigated the effect of Fenclofenac on lymphocyte replication in vitro. They found that Fenclofenac suppressed replicative growth of lymphocytes, suggesting potential applications in the treatment of chronic rheumatic diseases through immunosuppression (Spiers et al., 1988).

Inflammation and Pain Management

In terms of its application in managing inflammation and pain, particularly in rheumatoid arthritis, Fenclofenac has been compared with other anti-inflammatory drugs in various studies, showing its effectiveness in symptom relief and improving physical function (Lund et al., 1983).

Safety And Hazards

Fenclofenac can cause lichen planus and due to its side effects, it was withdrawn from the UK and US in the 1980s .

properties

IUPAC Name

2-[2-(2,4-dichlorophenoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-10-5-6-13(11(16)8-10)19-12-4-2-1-3-9(12)7-14(17)18/h1-6,8H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKAXRLETRCXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048830
Record name Fenclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenclofenac

CAS RN

34645-84-6
Record name Fenclofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34645-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenclofenac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034645846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenclofenac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENCLOFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y01JW64D01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenclofenac
Reactant of Route 2
Reactant of Route 2
Fenclofenac
Reactant of Route 3
Reactant of Route 3
Fenclofenac
Reactant of Route 4
Reactant of Route 4
Fenclofenac
Reactant of Route 5
Reactant of Route 5
Fenclofenac
Reactant of Route 6
Reactant of Route 6
Fenclofenac

Citations

For This Compound
1,340
Citations
AAJ Goldberg, KE Godfrey - Clinics in rheumatic diseases, 1980 - Elsevier
… Administration of fenclofenac prior to a reverse passive Arthus test had no effect on the subsequent inflammatory reaction. Fenclofenac therefore appears to be more effective against …
Number of citations: 9 www.sciencedirect.com
WA RATCLIFFE, RA Hazelton… - Clinical …, 1980 - Wiley Online Library
Clinically euthyroid patients on long term maintenance therapy with the non‐steroidal anti‐inflammatory drug fenclofenac (Flenac) show an unusual and abnormal pattern of serum …
Number of citations: 23 onlinelibrary.wiley.com
R Henson, JG Lloyd-Jones, JD Nichols… - European Journal of …, 1980 - Springer
The plasma concentration of the anti-inflammatory drug fenclofenac was investigated in volunteers following single oral doses of 200, 500 and 600 mg, as well as multiple doses of …
Number of citations: 15 link.springer.com
M Farr, GR Struthers, DGI Scott, PA Bacon - Rheumatology, 1985 - academic.oup.com
… IgA deficiency during treatment with fenclofenac. His arthritis … fenclofenac as well as aurothiomalate and sulphasalazine. It also shows severe relapse after withdrawal of fenclofenac…
Number of citations: 24 academic.oup.com
DC Atkinson, EC Leach - Agents and Actions, 1976 - Springer
… In contrast, the potency of fenclofenac in acute tests for anti-inflammatory, … of fenclofenac was not mediated via the pituitary-adrenal axis or a counter-irritant action. Fenclofenac was …
Number of citations: 36 link.springer.com
AB Kurtz, SJ Capper, J Clifford… - Clinical …, 1981 - Wiley Online Library
… The non-steroidal anti-inflammatory agent fenclofenac competitively inhibits the binding of … which they took fenclofenac 600 mg twice daily. The concentration of fenclofenac in serum …
Number of citations: 20 onlinelibrary.wiley.com
D Greenslade, ME Havler, MJ Humphrey, BJ Jordan… - Xenobiotica, 1980 - Taylor & Francis
… In the rat, absorption of oral doses of fenclofenac was virtually complete and elimination … was present as fenclofenac ester glucuronide. Amino acid conjunction with fenclofenac was …
Number of citations: 19 www.tandfonline.com
M Varwell Marsh, J Caldwell, TP Sloan, RL Smith… - Xenobiotica, 1983 - Taylor & Francis
… Two gelded horses (body weights 234, 370kg) were dosed orally by stomach tube with I4Cfenclofenac (10mg/kg, 49 pCi, and 7 mg/kg, 33 pCi, respectively), dissolved in dilute aq. …
Number of citations: 12 www.tandfonline.com
FM Dunagan, PE McGill, AW Kelman… - British journal of …, 1986 - Wiley Online Library
… Hg could be obtained with an increase in fenclofenac (trough) concentration of 100 jig ml-'. … fenclofenac kinetics are consistent with linearity. Figure 3 shows a plot of total fenclofenac …
Number of citations: 27 bpspubs.onlinelibrary.wiley.com
A Garner - Toxicology and Applied Pharmacology, 1977 - Elsevier
… , fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid) had little effect. In solution at pH 7.4, aspirin-induced mucosal damage was minimal, whereas fenclofenac … after fenclofenac at …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.